1-(2,2-Difluoroethyl)-3-methylcyclohexane-1-carbaldehyde
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Overview
Description
1-(2,2-Difluoroethyl)-3-methylcyclohexane-1-carbaldehyde is a fluorinated organic compound. The presence of fluorine atoms in its structure imparts unique physicochemical properties, making it valuable in various fields such as medicinal chemistry, materials science, and agrochemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the electrophilic 2,2-difluoroethylation of nucleophiles using hypervalent iodine reagents . This method allows for the selective introduction of the difluoroethyl group into various nucleophiles, including thiols, amines, and alcohols .
Industrial Production Methods
Industrial production of this compound may involve large-scale electrophilic difluoroethylation reactions. The use of hypervalent iodine reagents, such as (2,2-difluoroethyl)(aryl)iodonium triflate, is crucial for achieving high yields and selectivity . Optimization of reaction conditions, including the choice of oxidants and solvents, is essential for efficient production.
Chemical Reactions Analysis
Types of Reactions
1-(2,2-Difluoroethyl)-3-methylcyclohexane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form primary alcohols.
Substitution: The difluoroethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as thiols, amines, and alcohols can react with the difluoroethyl group under appropriate conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Primary alcohols.
Substitution: Difluoroethylated nucleophiles.
Scientific Research Applications
1-(2,2-Difluoroethyl)-3-methylcyclohexane-1-carbaldehyde has several scientific research applications:
Medicinal Chemistry: The difluoroethyl group is a valuable pharmacophore in drug design, enhancing metabolic stability and target specificity.
Materials Science: Fluorinated compounds are used in the development of advanced materials with unique properties.
Agrochemistry: The compound’s stability and reactivity make it useful in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 1-(2,2-Difluoroethyl)-3-methylcyclohexane-1-carbaldehyde involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. The difluoroethyl group enhances lipophilicity and metabolic stability, allowing the compound to effectively bind to its targets . The presence of fluorine atoms increases the acidity of the α-proton, tuning the compound’s affinity and specificity for its targets .
Comparison with Similar Compounds
Similar Compounds
2-(2,2-Difluoroethyl)-1,3-dicarbonyl compounds: These compounds share the difluoroethyl group and exhibit similar reactivity and stability.
3-(Difluoromethyl)-1-methyl-1H-pyrazole: This compound is important in the agrochemical industry and shares the difluoromethyl group.
Uniqueness
1-(2,2-Difluoroethyl)-3-methylcyclohexane-1-carbaldehyde is unique due to its specific structure, which combines the difluoroethyl group with a cyclohexane ring and an aldehyde functional group. This combination imparts distinct physicochemical properties, making it valuable in various applications.
Properties
Molecular Formula |
C10H16F2O |
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Molecular Weight |
190.23 g/mol |
IUPAC Name |
1-(2,2-difluoroethyl)-3-methylcyclohexane-1-carbaldehyde |
InChI |
InChI=1S/C10H16F2O/c1-8-3-2-4-10(5-8,7-13)6-9(11)12/h7-9H,2-6H2,1H3 |
InChI Key |
NLPQMGUHTXYKEC-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(C1)(CC(F)F)C=O |
Origin of Product |
United States |
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